N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common method includes the protection of amine groups using tert-butyloxycarbonyl (Boc) groups, followed by nucleophilic addition-elimination reactions to form the desired intermediate compounds . The final step typically involves deprotection of the Boc group under acidic conditions to yield the target compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the benzothiophene ring allows for oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene and pyrazole rings play a crucial role in binding to these targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include those with benzothiophene or pyrazole rings, such as:
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-FLUORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a fluorine atom instead of bromine.
Properties
IUPAC Name |
4-bromo-N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O2S/c1-18(2,3)9-5-6-10-12(7-9)26-17(13(10)15(20)24)21-16(25)14-11(19)8-23(4)22-14/h8-9H,5-7H2,1-4H3,(H2,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCNRLMVRFWDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.